molecular formula C19H15N3O4S B11583079 (5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11583079
M. Wt: 381.4 g/mol
InChI Key: KLWBCOBUKWCQCK-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a furan ring, a methoxy group, and a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and methoxyphenyl intermediates, followed by their condensation with a triazolo-thiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Key considerations include the optimization of reaction parameters, waste management, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and reaction times.

Major Products

The major products formed from these reactions include furanones, hydroxyl derivatives, and substituted triazolo-thiazoles, each with distinct chemical and physical properties.

Scientific Research Applications

(5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antifungal activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by disrupting their cell membranes or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (5Z)-2-(FURAN-2-YL)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its furan ring and triazolo-thiazole core are particularly noteworthy, offering a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O4S/c1-3-8-25-13-7-6-12(10-15(13)24-2)11-16-18(23)22-19(27-16)20-17(21-22)14-5-4-9-26-14/h3-7,9-11H,1,8H2,2H3/b16-11-

InChI Key

KLWBCOBUKWCQCK-WJDWOHSUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.